3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole is a complex organic compound that contains multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole typically involves multi-step reactions. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit similar biological activities.
Oxadiazole Derivatives: Molecules like 1,3,4-oxadiazole derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole apart is the combination of three different heterocyclic rings in its structure. This unique arrangement provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N4O5S |
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Molecular Weight |
340.36 g/mol |
IUPAC Name |
3-methyl-5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
InChI |
InChI=1S/C11H14N4OS.C2H2O4/c1-7-12-11(16-14-7)9-3-15(4-9)5-10-6-17-8(2)13-10;3-1(4)2(5)6/h6,9H,3-5H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LJJPYMOEQFVJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CSC(=N3)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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